2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
CAS No.: 1207035-43-5
Cat. No.: VC4211166
Molecular Formula: C26H22N4O5
Molecular Weight: 470.485
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207035-43-5 |
|---|---|
| Molecular Formula | C26H22N4O5 |
| Molecular Weight | 470.485 |
| IUPAC Name | 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
| Standard InChI | InChI=1S/C26H22N4O5/c1-15-8-7-9-17(12-15)30-26(31)19-11-6-5-10-18(19)22(28-30)25-27-24(29-35-25)16-13-20(32-2)23(34-4)21(14-16)33-3/h5-14H,1-4H3 |
| Standard InChI Key | LVOKWTMVRCZBHV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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Phthalazinone core: A bicyclic system with a ketone group at position 1.
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1,2,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity.
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3,4,5-Trimethoxyphenyl group: A methoxy-rich aromatic system linked to the oxadiazole, enhancing lipophilicity and target binding .
Table 1: Molecular Properties
Spectroscopic Characterization
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IR Spectroscopy: Absorptions at 1688 cm⁻¹ (C=O stretch) and 1240–1020 cm⁻¹ (C-O-C from methoxy groups) .
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NMR: ¹H NMR signals include δ 3.85–3.75 (methoxy protons), δ 7.20–8.50 (aromatic protons), and δ 2.40 (methyl group) .
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis involves multi-step reactions:
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Phthalazinone Core Formation: Cyclocondensation of phthalic anhydride derivatives with hydrazine .
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Oxadiazole Ring Construction: Reaction of amidoximes with carboxylic acids under dehydrating conditions (e.g., POCl₃) .
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Functionalization: Suzuki-Miyaura coupling introduces the 3-methylphenyl and trimethoxyphenyl groups.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65–70 |
| 2 | Oxadiazole formation | POCl₃, DMF, 80°C | 50–60 |
| 3 | Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | 40–50 |
Green Chemistry Approaches
Ultrasound-assisted synthesis reduces reaction times (4–10 min vs. 50–85 min) and improves yields (85–94% vs. 62–77%) by enhancing mass transfer .
Biological Activity and Mechanisms
Antimicrobial Activity
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Bacterial Inhibition: MIC = 16 μg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 80% growth inhibition of Candida albicans at 32 μg/mL .
Table 3: Biological Activity Profile
| Assay | Target | Result | Source |
|---|---|---|---|
| MTT assay | HepG2 cells | IC₅₀ = 8.2 μM | |
| Flow cytometry | Cell cycle (G2/M) | 45% arrest | |
| Broth dilution | S. aureus | MIC = 16 μg/mL |
Pharmacological Mechanisms
Enzyme Inhibition
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Topoisomerase II: Inhibition (IC₅₀ = 10.1 μM) via intercalation into DNA-enzyme complexes .
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Cyclooxygenase-2 (COX-2): 65% inhibition at 20 μM, reducing inflammatory mediators .
Receptor Interactions
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Estrogen Receptor-α (ERα): Moderate binding affinity (Kd = 2.4 μM), suggesting potential in hormone-dependent cancers .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Compound | Modification | IC₅₀ (HepG2) | Notes |
|---|---|---|---|
| Target Compound | 3-MePh, 3,4,5-OMePh | 8.2 μM | Highest cytotoxicity |
| 2-(4-MePh)-4-[3-(3,4,5-OMePh)-oxadiazole] | 4-MePh substitution | 14.5 μM | Reduced activity |
| 2-(2-MePh)-4-[3-(3,4,5-OMePh)-oxadiazole] | Ortho-methyl group | 18.3 μM | Steric hindrance limits binding |
Key Findings:
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